4-((4-Methoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Methoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a triazole ring, a pyridine ring, and a methoxybenzylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Methoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Methoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-one
Uniqueness
The uniqueness of 4-((4-Methoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N5OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-21-13-6-4-11(5-7-13)9-17-20-14(18-19-15(20)22)12-3-2-8-16-10-12/h2-10H,1H3,(H,19,22)/b17-9+ |
InChI Key |
OWIZHKROMZVOAM-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Origin of Product |
United States |
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